5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name follows IUPAC guidelines for hydrazide derivatives:
5-Bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide . Key components include:
- Benzohydrazide backbone : Substituted at position 5 with bromine and position 2 with hydroxyl.
- Indolylidene moiety : A 5-methoxy-2-oxo-1,2-dihydro-3H-indole group connected via an (E) -configured imine bond (C=N).
The (E) designation arises from X-ray diffraction studies showing the antiperiplanar arrangement of the indole’s oxo group and the benzohydrazide’s hydroxyl group.
Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) optimizations reveal a near-planar geometry (Figure 1A), with dihedral angles of:
| Angle Type | Value (°) |
|---|---|
| Benzene–hydrazide | 8.2 |
| Hydrazide–indole | 12.7 |
Non-covalent interactions dominate stability:
- Intramolecular hydrogen bonding : O–H···N (2.67 Å) between the hydroxyl and hydrazide nitrogen.
- π-π stacking : Indole and benzene rings separated by 3.49 Å.
The (E) isomer is energetically favored by 9.3 kcal/mol over the (Z) form due to reduced steric hindrance between the indole’s methoxy and the hydrazide’s hydroxyl group.
Crystallographic Studies and X-ray Diffraction Patterns
Single-crystal X-ray analysis (Table 1) confirms monoclinic symmetry with space group P2₁/c :
| Parameter | Value |
|---|---|
| a (Å) | 12.739(2) |
| b (Å) | 7.451(1) |
| c (Å) | 19.863(3) |
| α (°) | 90 |
| β (°) | 90.52(1) |
| γ (°) | 90 |
| Volume (ų) | 1884.7(5) |
| Z | 4 |
The crystal packing (Figure 1B) features:
Spectroscopic Profiling
Infrared Spectroscopy (IR)
Key vibrational modes (KBr pellet, cm⁻¹):
| Bond | Frequency | Assignment |
|---|---|---|
| N–H (hydrazide) | 3245 | Stretching |
| C=O (amide) | 1678 | Stretching |
| C=N (imine) | 1592 | Stretching |
| C–Br | 615 | Stretching |
The absence of a carbonyl peak at ~1700 cm⁻¹ confirms enol-imine tautomer dominance.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
| Signal (ppm) | Integration | Assignment |
|---|---|---|
| 11.32 | 1H | Hydrazide NH |
| 10.89 | 1H | Indole NH |
| 7.82–6.91 | 6H | Aromatic protons |
| 3.84 | 3H | Methoxy (–OCH₃) |
¹³C NMR (101 MHz):
| Signal (ppm) | Assignment |
|---|---|
| 173.2 | Amide carbonyl |
| 162.4 | C=N (imine) |
| 113.9 | C–Br |
UV-Vis Spectroscopy
Ethanol solution shows λₘₐₐ at:
- 286 nm (π→π* transition, conjugated system).
- 375 nm (n→π* transition, C=N and C=O groups).
Properties
Molecular Formula |
C16H12BrN3O4 |
|---|---|
Molecular Weight |
390.19 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C16H12BrN3O4/c1-24-9-3-4-12-10(7-9)14(16(23)18-12)19-20-15(22)11-6-8(17)2-5-13(11)21/h2-7,18,21,23H,1H3 |
InChI Key |
KCDOCQCJUHJKIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=C(C=CC(=C3)Br)O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Bromo-2-Hydroxybenzoic Acid
Hydrazide Formation
-
The ester reacts with hydrazine hydrate in ethanol under reflux (8–12 h) to yield 5-bromo-2-hydroxybenzohydrazide (75% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 8–12 h | |
| Yield (Hydrazide) | 75% | |
| <sup>1</sup>H NMR (NH<sub>2</sub>) | δ 4.49 (s, 2H) |
Condensation Reaction to Form Target Compound
The final step involves acid-catalyzed condensation of 5-methoxyisatin and 5-bromo-2-hydroxybenzohydrazide:
-
Reaction Conditions :
-
Workup :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Melting Point | >300°C (decomp.) | |
| IR (C=N stretch) | 1617 cm<sup>−1</sup> | |
| <sup>13</sup>C NMR (C=N) | δ 162.8 ppm |
Optimization and Purification Strategies
Bromination Control
Recrystallization
Comparative Yields :
Spectral Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
-
<sup>1</sup>H NMR :
-
<sup>13</sup>C NMR :
Molecular Docking and Bioactivity Insights
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce an amine or alcohol.
Scientific Research Applications
5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (Br, NO₂): Enhance thermal stability (melting points >300°C) and metal-binding capacity (e.g., Fe³⁺/Cu²⁺ in L) .
- Electron-Donating Groups (OCH₃, NH₂): Improve solubility and bioactivity. For example, 5t’s 3,4,5-trimethoxy groups enhance cytotoxicity, while 3f’s 3-amino group aids CDK2 binding .
- Hybrid Substituents : The target compound’s combination of 5-methoxy (indole) and 5-bromo-2-hydroxy (benzohydrazide) may balance polarity and bioactivity, though experimental validation is needed.
Antimicrobial Activity:
- L () showed potent activity against E. coli (zone of inhibition: 18–22 mm) via DNA gyrase inhibition (docking energy: -7.7 kcal/mol) .
- 5b () exhibited broad-spectrum antimicrobial effects, likely due to hydrogen bonding from the hydrazide group .
Anticancer and Enzyme Inhibition:
- 3f and 3h () showed strong CDK2 affinity (docking scores: -8.2 to -9.1 kcal/mol), attributed to nitro groups enhancing electrostatic interactions .
Comparison with Target Compound :
The methoxy group in the target compound may reduce toxicity compared to nitro derivatives while maintaining enzyme affinity. Its bromo substituent could enhance DNA intercalation, similar to 5b .
Physicochemical and ADMET Properties
Table 2: ADMET and Solubility Profiles
Predictions for Target Compound :
- Solubility : Likely low in water (similar to L and 5b ) due to aromatic bromination, but the methoxy group may improve solubility in organic solvents .
- Toxicity : Methoxy groups typically lower HTPI compared to nitro derivatives, suggesting a safer profile .
Molecular Interactions and Crystal Packing
Biological Activity
5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a bromine atom, a hydroxyl group, and an indole-derived moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzohydrazide derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 1.2 to 5.3 µM, indicating its potential as a lead compound for anticancer drug development .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating bacterial infections .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, its antimicrobial activity may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
- Antiproliferative Studies : A study conducted on various derivatives of benzohydrazides demonstrated that modifications in the chemical structure significantly influenced their anticancer activity. The presence of hydroxyl and methoxy groups was found to enhance biological activity against cancer cells .
- Antimicrobial Efficacy : Research indicated that compounds similar to this compound showed enhanced antibacterial effects when combined with conventional antibiotics, suggesting potential for use in combination therapies .
Q & A
Q. Methodology :
- Hydrazide Formation : Start with 5-bromo-2-hydroxybenzoic acid and activate the carboxyl group using thionyl chloride (SOCl₂) or coupling agents like EDC/HOBt. React with hydrazine hydrate to form the hydrazide intermediate .
- Condensation Reaction : Condense the hydrazide with 5-methoxy-2-oxoindole-3-carbaldehyde under reflux in ethanol or THF. Use catalytic acetic acid to promote Schiff base formation .
- Key Variables :
- Temperature : Maintain 70–80°C for optimal reaction kinetics without decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Basic: What are the standard spectroscopic and crystallographic techniques for characterizing this compound?
Q. Methodology :
- Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy (δ ~3.8 ppm), and indole NH (δ ~10.5 ppm) .
- ¹³C NMR : Carbonyl (C=O at δ ~160 ppm) and quaternary carbons .
- Crystallography : Single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazone bond and intermolecular hydrogen bonding (e.g., O-H···N interactions) .
Advanced: What reaction mechanisms explain the compound’s reactivity in nucleophilic or electrophilic environments?
Q. Methodology :
- Hydrazone Reactivity : The hydrazone moiety (C=N-NH-) acts as a nucleophile. Under acidic conditions, it can undergo protonation at the imine nitrogen, enabling electrophilic substitution at the aromatic rings .
- Bromine Participation : The bromine substituent directs electrophilic attacks (e.g., nitration) to the para position via resonance effects .
- Redox Behavior : Cyclic voltammetry studies in DMF reveal reversible oxidation peaks (~0.8 V vs. Ag/AgCl) due to the indole-hydrazone π-system .
Advanced: How can computational methods (e.g., DFT) and advanced spectroscopic techniques (e.g., 2D NMR) resolve ambiguities in tautomeric or conformational states?
Q. Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomeric preferences (e.g., keto-enol vs. hydrazone-imine forms). Compare calculated NMR shifts with experimental data .
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm through-space correlations (e.g., NOESY for spatial proximity of methoxy and indole protons) .
- X-Ray Pair Distribution Function (PDF) : Analyze amorphous or polycrystalline samples to detect minor tautomers .
Advanced: What experimental designs are recommended for evaluating the compound’s bioactivity against bacterial biofilms or cancer cells?
Q. Methodology :
- Antibacterial Assays :
- Anticancer Screening :
- MTT Assay : Test on HeLa or MCF-7 cells. Incubate with compound (24–72 hours), add MTT reagent, and measure absorbance at 570 nm. Use IC₅₀ values to compare potency .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
